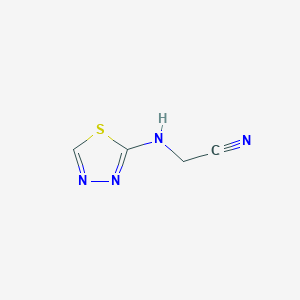
Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide can be reacted with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide to yield the desired thiadiazole derivatives . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole derivatives can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the thiadiazole ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole derivatives involves their interaction with various molecular targets and pathways. For instance, some derivatives inhibit the Abl protein kinase, which is involved in the signaling pathways of certain cancers . The nitrothiazole moiety in these compounds plays a crucial role in bonding and hydrophobic interactions with key amino acid residues .
Comparación Con Compuestos Similares
1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds such as thiazoles and benzothiazoles. While all these compounds exhibit diverse biological activities, 1,3,4-thiadiazole derivatives are unique due to their specific structural features and the presence of both nitrogen and sulfur atoms in the ring .
List of Similar Compounds
Thiazoles: Compounds containing a five-membered ring with one sulfur and one nitrogen atom.
Benzothiazoles: Compounds containing a fused benzene and thiazole ring.
Propiedades
Fórmula molecular |
C4H4N4S |
|---|---|
Peso molecular |
140.17 g/mol |
Nombre IUPAC |
2-(1,3,4-thiadiazol-2-ylamino)acetonitrile |
InChI |
InChI=1S/C4H4N4S/c5-1-2-6-4-8-7-3-9-4/h3H,2H2,(H,6,8) |
Clave InChI |
XYONYRJGJDIVFB-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
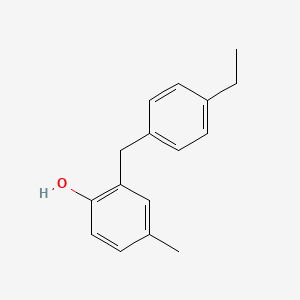

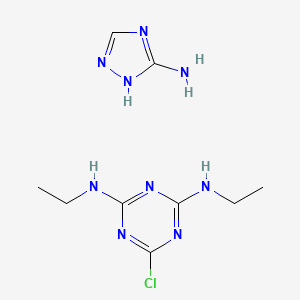
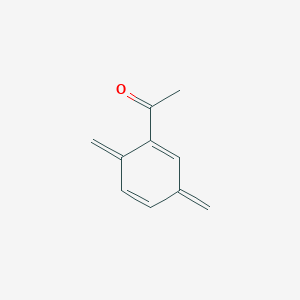

![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

![4-Amino-2-[(diethylamino)methyl]-6-ethylphenol](/img/structure/B13797447.png)

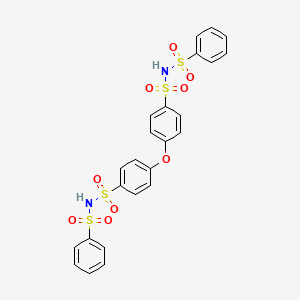
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
